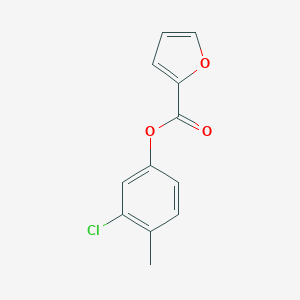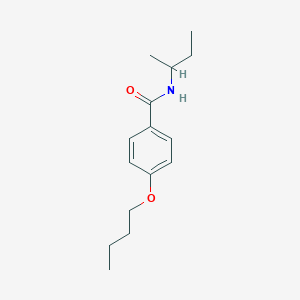![molecular formula C14H14N2O3 B267248 N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267248.png)
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide (ECAF) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. ECAF is a member of the furamide family of compounds and has been shown to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide is not fully understood, but it is thought to act as a positive allosteric modulator of ion channels and receptors. This compound has been shown to increase the activity of Kv1.3 by shifting the voltage dependence of channel activation to more negative potentials. This compound has also been shown to increase the activity of KCa3.1 by increasing the sensitivity of the channel to intracellular calcium.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of T cell proliferation, the reduction of inflammation, and the modulation of neurotransmitter release. This compound has been shown to inhibit the proliferation of T cells by blocking the activity of Kv1.3, which is required for T cell activation. This compound has also been shown to reduce inflammation by inhibiting the activity of KCa3.1, which is involved in the activation of immune cells. Finally, this compound has been shown to modulate neurotransmitter release by binding to the adenosine A2A receptor and the cannabinoid CB1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide in lab experiments is its specificity for ion channels and receptors. This compound has been shown to have a high degree of selectivity for Kv1.3 and KCa3.1, making it a useful tool for studying the activity of these channels in vitro. However, one limitation of using this compound is its relatively low potency. This compound has an EC50 value in the micromolar range, which may limit its usefulness in experiments requiring high potency compounds.
Orientations Futures
There are several future directions for research on N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of more potent analogs of this compound that could be used as therapeutic agents. Another area of interest is the study of this compound in animal models of disease, such as multiple sclerosis and Parkinson's disease. Finally, the development of new methods for the synthesis of this compound could lead to more efficient production of the compound and its analogs.
Méthodes De Synthèse
The synthesis of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide involves the reaction of 3-(ethylamino)benzoic acid with furan-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of this compound is typically around 50%, and the purity of the compound can be confirmed using NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymes. This compound has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. This compound has also been shown to bind to the adenosine A2A receptor and the cannabinoid CB1 receptor, suggesting potential therapeutic applications in the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
N-[3-(ethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-2-15-13(17)10-5-3-6-11(9-10)16-14(18)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) |
Clé InChI |
XZPBZQXHAUVMRJ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
SMILES canonique |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)





![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
methanone](/img/structure/B267186.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)